Cas no 49797-11-7 (Quinazoline, 6-chloro-2-(4-chlorophenyl)-4-phenyl-)
49797-11-7 structure
Product Name:Quinazoline, 6-chloro-2-(4-chlorophenyl)-4-phenyl-
CAS-nummer:49797-11-7
MF:C20H12Cl2N2
MW:351.228682518005
CID:2640477
PubChem ID:206382
Update Time:2025-04-21
Quinazoline, 6-chloro-2-(4-chlorophenyl)-4-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
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- 6-chloro-2-(4-chlorophenyl)-4-phenylquinazoline
- 49797-11-7
- DTXSID10198068
- DTXCID40120559
- 4-phenyl-6-chloro-2-(p-chlorophenyl)quinazoline
- Quinazoline, 6-chloro-2-(4-chlorophenyl)-4-phenyl-
-
- Inchi: 1S/C20H12Cl2N2/c21-15-8-6-14(7-9-15)20-23-18-11-10-16(22)12-17(18)19(24-20)13-4-2-1-3-5-13/h1-12H
- InChI-sleutel: UVXACOVKIACFRT-UHFFFAOYSA-N
- LACHT: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(C1C=CC(=CC=1)Cl)=N2
Berekende eigenschappen
- Exacte massa: 350.0377538Da
- Monoisotopische massa: 350.0377538Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 2
- Complexiteit: 404
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.6
- Topologisch pooloppervlak: 25.8Ų
Quinazoline, 6-chloro-2-(4-chlorophenyl)-4-phenyl- Gerelateerde literatuur
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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